Clofazimine-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

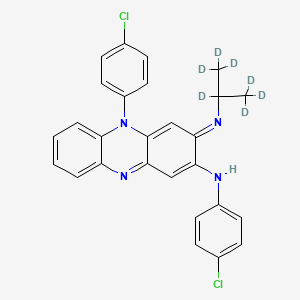

Molecular Formula |

C27H22Cl2N4 |

|---|---|

Molecular Weight |

480.4 g/mol |

IUPAC Name |

N,5-bis(4-chlorophenyl)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylimino)phenazin-2-amine |

InChI |

InChI=1S/C27H22Cl2N4/c1-17(2)30-24-16-27-25(15-23(24)31-20-11-7-18(28)8-12-20)32-22-5-3-4-6-26(22)33(27)21-13-9-19(29)10-14-21/h3-17,31H,1-2H3/i1D3,2D3,17D |

InChI Key |

WDQPAMHFFCXSNU-WFBMWZOZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)Cl |

Canonical SMILES |

CC(C)N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Isotopic Purity of Clofazimine-d7: A Technical Guide for Researchers

For research and development purposes, the synthesis and characterization of isotopically labeled compounds are crucial for use as internal standards in pharmacokinetic and metabolic studies. This technical guide provides an in-depth overview of the synthesis of Clofazimine-d7, a deuterated analog of the antimycobacterial drug clofazimine, and the analytical methods for determining its isotopic purity.

This compound serves as an essential internal standard for the accurate quantification of clofazimine in biological matrices by mass spectrometry. The seven deuterium atoms are incorporated into the isopropyl group of the clofazimine molecule, providing a stable isotopic label with a distinct mass shift. This guide outlines a plausible synthetic route, detailed experimental protocols for synthesis and purification, and comprehensive methods for assessing the isotopic enrichment and purity of the final product.

I. Synthesis of this compound

The synthesis of this compound is analogous to the final step in the synthesis of unlabeled clofazimine, where a key phenazine intermediate is reacted with a deuterated isopropylamine.

Reaction Scheme:

The final step in the synthesis of Clofazimine involves the reaction of a phenazine hydrochloride salt intermediate with isopropylamine. To synthesize the deuterated analog, isopropylamine-d7 is used in place of its non-deuterated counterpart.

A plausible synthetic route involves the reaction of a phenazine intermediate with deuterated isopropylamine (isopropylamine-d7) to introduce the labeled alkyl group.

Experimental Protocol: Synthesis of this compound

Materials:

-

Phenazine hydrochloride intermediate (Compound 6 )

-

Isopropylamine-d7

-

Acetic acid (catalyst)

-

1,4-Dioxane (solvent)

-

Microwave reactor

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a microwave-safe reaction vessel, combine the phenazine hydrochloride intermediate (6 ) with an excess of isopropylamine-d7.

-

Add a catalytic amount of acetic acid.

-

Add 1,4-dioxane as the solvent.

-

Seal the vessel and place it in a microwave reactor.

-

Heat the reaction mixture at a controlled temperature (e.g., 140°C) for a specified time (e.g., 1 hour), as optimized for the non-deuterated synthesis.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Quantitative Data: Synthesis

| Parameter | Value |

| Starting Material | Phenazine hydrochloride intermediate |

| Reagent | Isopropylamine-d7 |

| Catalyst | Acetic acid |

| Solvent | 1,4-Dioxane |

| Reaction Temperature | ~140°C (microwave) |

| Reaction Time | ~1 hour |

| Purification Method | Silica gel column chromatography |

| Typical Yield | >70% (inferred from analogous non-deuterated synthesis) |

II. Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the quality of this compound as an internal standard. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this analysis.

A. Mass Spectrometry Analysis

Objective: To determine the isotopic distribution and confirm the mass shift of this compound.

Instrumentation:

-

Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (LC-HRMS) with an electrospray ionization (ESI) source.

Experimental Protocol:

-

Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare a solution of unlabeled clofazimine for comparison.

-

Infuse the solutions directly into the ESI-HRMS or perform a chromatographic separation.

-

Acquire full-scan mass spectra in positive ion mode over a relevant m/z range.

-

Identify the molecular ion clusters for both unlabeled clofazimine ([M+H]⁺) and this compound ([M+7+H]⁺).

-

Extract the isotopic distribution of the molecular ion for this compound.

-

Calculate the percentage of each isotopologue (d0 to d7) by integrating the area of each peak in the isotopic cluster and normalizing to the total ion count of the cluster.

Data Presentation: Isotopic Distribution

| Isotopologue | Theoretical Mass (Da) | Measured Mass (Da) | Relative Abundance (%) |

| d0 (unlabeled) | 473.14 | 473.14 | < 0.1 |

| d1 | 474.15 | 474.15 | < 0.1 |

| d2 | 475.15 | 475.15 | < 0.1 |

| d3 | 476.16 | 476.16 | < 0.2 |

| d4 | 477.16 | 477.16 | < 0.5 |

| d5 | 478.17 | 478.17 | 1.5 |

| d6 | 479.17 | 479.17 | 5.0 |

| d7 | 480.18 | 480.18 | > 92.5 |

| Total Deuterated | - | - | ≥ 99% |

Note: The above data is representative and may vary between synthetic batches.

A commercially available this compound standard typically has an isotopic purity of ≥99% for deuterated forms (d1-d7).

B. NMR Spectroscopy Analysis

Objective: To confirm the position of deuterium labeling and to quantify the extent of deuteration.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher) equipped for both ¹H and ²H detection.

Experimental Protocol:

-

Dissolve a precisely weighed amount of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire a quantitative ¹H NMR spectrum. The signal corresponding to the isopropyl methine and methyl protons should be significantly diminished or absent compared to the spectrum of unlabeled clofazimine.

-

Acquire a ²H NMR spectrum. A signal should be observed at the chemical shift corresponding to the isopropyl group, confirming the location of the deuterium labels.

-

The isotopic purity can be determined by comparing the integral of the residual proton signal of the isopropyl group in the ¹H NMR spectrum with the integral of a non-deuterated proton signal in the molecule (e.g., an aromatic proton) and comparing this ratio to that of the unlabeled standard.

III. Visualized Workflows

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Isotopic Purity Analysis Workflow

Caption: Analytical workflow for isotopic purity determination.

Clofazimine-d7 as an Internal Standard: A Technical Guide to its Mechanism of Action and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role and mechanism of action of Clofazimine-d7 as an internal standard in bioanalytical applications. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development and bioanalysis, detailing the underlying principles, practical applications, and methodologies for its use.

Introduction to Clofazimine and the Need for an Internal Standard

Clofazimine is an antimycobacterial and anti-inflammatory agent primarily used in the treatment of leprosy and other mycobacterial infections.[1][2][3] Its mechanism of action is multifaceted, involving binding to bacterial DNA, generation of reactive oxygen species (ROS), and modulation of the host immune response.[4][5][6] Given its therapeutic importance, accurate and precise quantification of clofazimine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), are susceptible to variations that can affect the accuracy of quantification. These variations can arise from sample preparation, instrument response, and matrix effects.[7] To correct for these potential inaccuracies, an internal standard (IS) is utilized. An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the analytical instrument.[8]

The Role of Deuterated Compounds as Internal Standards

Stable isotope-labeled (SIL) compounds, particularly deuterated analogs, are considered the gold standard for internal standards in mass spectrometry-based bioanalysis.[8][9] Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. Replacing one or more hydrogen atoms in a molecule with deuterium results in a compound that has nearly identical chemical and physical properties to the unlabeled analyte but with a higher molecular weight.[9]

The key advantages of using a deuterated internal standard like this compound include:

-

Similar Physicochemical Properties: this compound and clofazimine exhibit nearly identical behavior during sample extraction, chromatography, and ionization due to their structural similarity.[8] This co-elution and co-ionization help to compensate for variations in these steps.

-

Correction for Matrix Effects: Biological matrices such as plasma and blood can contain endogenous components that interfere with the ionization of the analyte, leading to ion suppression or enhancement.[7] As the deuterated internal standard is similarly affected by these matrix components, the ratio of the analyte signal to the internal standard signal remains constant, ensuring accurate quantification.[10]

-

Improved Accuracy and Precision: By normalizing for variations throughout the analytical process, deuterated internal standards significantly improve the accuracy and precision of the analytical method.[11]

This compound: Mechanism of Action as an Internal Standard

This compound is a deuterated analog of clofazimine, where seven hydrogen atoms have been replaced by deuterium atoms.[12] Its mechanism of action as an internal standard is based on its ability to mimic the behavior of clofazimine throughout the entire analytical workflow, from sample preparation to detection.

References

- 1. Clofazimine - Wikipedia [en.wikipedia.org]

- 2. Clofazimine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. Clofazimine: a review of its medical uses and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Clofazimine? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Systematic review of clofazimine for the treatment of drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 11. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

Understanding the stability and solubility of Clofazimine-d7 in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and solubility characteristics of Clofazimine-d7, a deuterated analog of the anti-leprosy and anti-tuberculosis agent, Clofazimine. Given that this compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Clofazimine, its stability and solubility behavior are critical for accurate quantification and interpretation of experimental results. This document synthesizes available data on Clofazimine and provides reasoned extrapolations for its deuterated counterpart, supported by general principles of isotope effects in medicinal chemistry.

Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that influences its absorption, distribution, and formulation development. While specific quantitative solubility data for this compound is not extensively published, the solubility of its non-deuterated form, Clofazimine, serves as a reliable proxy. The substitution of hydrogen with deuterium atoms is not expected to significantly alter the macroscopic property of solubility.[1][2]

Table 1: Quantitative Solubility of Clofazimine in Various Solvents

| Solvent | Solubility (mg/mL) | Reference |

| Dimethylformamide (DMF) | ~2 | [3] |

| Dimethyl sulfoxide (DMSO) | ~1 | [3] |

| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 | [3] |

| Ethanol | ~0.2 | [3] |

| Aqueous Buffers | Sparingly soluble | [3] |

For achieving maximum solubility in aqueous buffers, it is recommended to first dissolve Clofazimine in DMF and then dilute it with the aqueous buffer of choice.[3]

Stability of this compound

The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy over time. Stability studies for Clofazimine provide a strong indication of the expected stability profile of this compound, as deuterium substitution often leads to enhanced metabolic stability due to the kinetic isotope effect.[4][5]

Solid-State Stability

As a crystalline solid, Clofazimine is reported to be stable for at least four years when stored at -20°C.[3]

Solution Stability

Aqueous solutions of Clofazimine are not recommended for storage for more than one day.[3] A study on extemporaneously prepared oral suspensions of Clofazimine found that the suspension was chemically stable for at least 60 days when stored at room temperature, with more rapid degradation observed at 4°C.[6][7]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug molecule.[8][9][10][11] Studies on Clofazimine have shown that it degrades under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic conditions.[12]

Table 2: Summary of Forced Degradation Studies on Clofazimine

| Stress Condition | Observation |

| Acid Hydrolysis | Degradation observed |

| Base Hydrolysis | Degradation observed |

| Oxidation (Peroxide) | Degradation observed |

| Thermal | Degradation observed |

| Photolytic (Sunlight) | Degradation observed |

These studies are crucial for the development of stability-indicating analytical methods capable of separating the intact drug from its degradation products.[8][13][14][15][16]

Experimental Protocols

Kinetic Solubility Assay

This protocol provides a general workflow for determining the kinetic solubility of a compound, which is a high-throughput method often used in early drug discovery.[17][18][19][20][21]

Caption: Workflow for Kinetic Solubility Assay.

Forced Degradation Study

This protocol outlines the steps for conducting forced degradation studies to understand the degradation pathways of this compound.[9][10][11][22]

Caption: Workflow for Forced Degradation Study.

Metabolic Stability and Pathways

Understanding the metabolic fate of Clofazimine is crucial for interpreting its in vivo stability. The primary metabolic pathways for Clofazimine involve oxidation and glucuronidation.[23][24] Deuteration at the isopropyl moiety of this compound is intended to slow down metabolism at this site, making it a more stable internal standard.

A study on the metabolism of clofazimine in human liver microsomes identified several metabolites formed through pathways including hydrolytic dehalogenation, hydrolytic deamination, hydroxylation, and hydration, followed by glucuronide conjugation.[23] The key enzymes involved are Cytochrome P450s (CYP1A2 and CYP3A4/A5) for the initial oxidative steps and UDP-glucuronosyltransferases (UGTs) for conjugation.[23][24]

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. Isotope effects: definitions and consequences for pharmacologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.monash.edu [research.monash.edu]

- 7. researchgate.net [researchgate.net]

- 8. ijtrd.com [ijtrd.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biomedres.us [biomedres.us]

- 12. researchgate.net [researchgate.net]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. researchgate.net [researchgate.net]

- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 16. web.vscht.cz [web.vscht.cz]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 20. enamine.net [enamine.net]

- 21. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]

- 23. Characterization of Clofazimine Metabolism in Human Liver Microsomal Incubation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Characterization of Clofazimine Metabolism in Human Liver Microsomal Incubation In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Clofazimine-d7 in Modern Pharmacokinetic and Pharmacodynamic Studies

For Researchers, Scientists, and Drug Development Professionals

Clofazimine, a cornerstone in the treatment of leprosy and increasingly recognized for its potential in treating other mycobacterial infections like tuberculosis, possesses complex pharmacokinetic properties, including variable absorption and a long elimination half-life.[1][2] Accurate characterization of its behavior in the body is paramount for optimizing dosing regimens and ensuring therapeutic efficacy. This guide details the critical role of its deuterated analog, Clofazimine-d7, in advancing the bioanalysis that underpins modern pharmacokinetic (PK) and pharmacodynamic (PD) research.

The Indispensable Role of this compound in Pharmacokinetics

The primary application of this compound is as a stable isotope-labeled internal standard (IS) in quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] The use of a stable isotope-labeled IS is the gold standard in mass spectrometry because it co-elutes chromatographically with the unlabeled analyte (clofazimine) and experiences similar ionization effects, correcting for variability during sample preparation and analysis.[4]

Key Advantages of Using this compound as an Internal Standard:

-

Compensates for Matrix Effects: Biological samples like plasma are complex matrices that can suppress or enhance the ionization of an analyte, leading to inaccurate quantification. Because this compound has nearly identical physicochemical properties to clofazimine, it experiences the same matrix effects, allowing for reliable correction.[4]

-

Corrects for Extraction Variability: During the sample preparation process (e.g., protein precipitation, liquid-liquid extraction), analyte recovery can be inconsistent. This compound tracks the recovery of clofazimine, ensuring that any loss of the analyte is accounted for in the final calculation.

-

Improves Assay Precision and Accuracy: By mitigating variability from multiple sources, the use of a stable isotope-labeled IS significantly enhances the precision and accuracy of the bioanalytical method, which is crucial for regulatory acceptance and reliable clinical data.[5][6]

A typical LC-MS/MS method for clofazimine quantification using this compound demonstrates excellent performance, as summarized in the table below.

| Validation Parameter | Typical Performance Metric | Reference |

| Linearity (Dynamic Range) | 10.0 to 2000 ng/mL | [6] |

| Correlation Coefficient (r²) | > 0.998 | [7] |

| Lower Limit of Quantification (LLOQ) | 10.0 ng/mL | [6] |

| Intra- and Inter-day Precision (%CV) | ≤ 15% | [6] |

| Intra- and Inter-day Accuracy (%Bias) | Within ±15% of nominal value | [6] |

Detailed Experimental Protocol: Quantification of Clofazimine in Human Plasma

This section outlines a representative protocol for the determination of clofazimine concentrations in human plasma samples using LC-MS/MS with this compound as an internal standard.

2.1. Materials and Reagents

-

Clofazimine reference standard

-

This compound (internal standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (with anticoagulant, e.g., EDTA)

2.2. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of clofazimine and this compound in methanol.

-

Working Standard Solutions: Serially dilute the clofazimine stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions for calibration curve standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile/water to achieve a final concentration of approximately 0.2 ng/mL.[3]

2.3. Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma samples (calibration standards, quality controls, or unknown study samples) into a 96-well plate.

-

Add 25 µL of the this compound internal standard working solution to each well, except for blank matrix samples.

-

Add 300 µL of acetonitrile containing 1% formic acid to each well to precipitate plasma proteins.

-

Vortex the plate for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

2.4. LC-MS/MS Conditions

-

HPLC System: A standard UHPLC or HPLC system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient elution using Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for clofazimine and this compound.

References

- 1. Clinical pharmacokinetics of clofazimine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of clofazimine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. repository.up.ac.za [repository.up.ac.za]

- 5. pmda.go.jp [pmda.go.jp]

- 6. Quantitative analysis of clofazimine (Lamprene®), an antileprosy agent, in human dried blood spots using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of the potent anti-tuberculosis regimen—Pyrazinamide, ethambutol, protionamide, clofazimine in beagle dog plasma using LC–MS/MS method coupled with 96-well format plate - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Metabolic Fate of Clofazimine: A Technical Guide Utilizing Clofazimine-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic fate of clofazimine, an essential antimycobacterial agent. It details the enzymatic pathways involved in its biotransformation and highlights the critical role of the deuterated analog, Clofazimine-d7, in the precise quantification of the parent drug in biological matrices. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug metabolism studies and the clinical development of clofazimine.

Introduction to Clofazimine and its Metabolism

Clofazimine is a lipophilic riminophenazine dye with significant activity against Mycobacterium leprae and Mycobacterium tuberculosis.[1] Despite its long history of clinical use, a comprehensive understanding of its metabolic pathways has only recently been elucidated. The metabolism of clofazimine is a complex process involving both enzymatic and non-enzymatic transformations, primarily occurring in the liver.[2][3] Understanding these pathways is crucial for predicting drug-drug interactions, assessing inter-individual variability in drug response, and optimizing therapeutic regimens.

The Metabolic Pathways of Clofazimine

In vitro studies utilizing human liver microsomes have been instrumental in identifying the primary metabolic pathways of clofazimine. These studies have revealed the formation of at least eight distinct metabolites, categorized as oxidative metabolites, glucuronide conjugates, and a sulfate conjugate.[2][3]

The key enzymatic players in clofazimine metabolism are Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.[2][3]

Phase I Metabolism (Oxidation):

-

Hydrolytic-dehalogenation: This reaction is primarily catalyzed by CYP1A2 and results in the formation of hydrolytic-dehalogenated clofazimine.[2][3]

-

Hydrolytic-deamination: This metabolic step is mediated mainly by CYP3A4 and CYP3A5 , leading to the production of hydrolytic-deaminated clofazimine.[2][3]

-

Hydroxylation and Hydration: Hydroxylated and hydrated forms of clofazimine have also been identified. Interestingly, their formation can occur non-enzymatically, even in the absence of the NADPH generating system.[2][3]

Phase II Metabolism (Conjugation):

-

Glucuronidation: Following oxidation, the metabolites can undergo glucuronidation.

The following diagram illustrates the major metabolic pathways of clofazimine.

The Role of this compound in Quantitative Analysis

Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using mass spectrometry. This compound, a deuterated analog of clofazimine, serves this critical role in pharmacokinetic and drug metabolism studies. Its utility stems from the following properties:

-

Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to unlabeled clofazimine, ensuring it behaves similarly during sample preparation (e.g., extraction, chromatography).

-

Distinct Mass-to-Charge Ratio (m/z): The seven deuterium atoms increase the mass of the molecule, allowing it to be distinguished from the endogenous analyte by the mass spectrometer. This mass difference is crucial for accurate quantification.

-

Correction for Matrix Effects and Variability: By adding a known amount of this compound to each sample at the beginning of the workflow, it co-elutes with the analyte and experiences the same potential for ion suppression or enhancement in the mass spectrometer's ion source. The ratio of the analyte's signal to the internal standard's signal provides a normalized response, correcting for variations in sample processing and instrument performance.

The experimental workflow for quantifying clofazimine using this compound is depicted below.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of clofazimine metabolism and quantification.

In Vitro Metabolism of Clofazimine in Human Liver Microsomes

This protocol is adapted from a study that characterized the metabolic pathways of clofazimine in vitro.[2]

Materials:

-

Clofazimine

-

Pooled human liver microsomes (HLMs)

-

0.1 M Potassium phosphate buffer (pH 7.4)

-

NADPH-generating system:

-

3.3 mM Glucose-6-phosphate (G6P)

-

1.3 mM β-Nicotinamide adenine dinucleotide phosphate (β-NADP+)

-

3.3 mM Magnesium chloride (MgCl₂)

-

1.0 unit/mL Glucose-6-phosphate dehydrogenase (G6PDH)

-

-

Acetonitrile (ice-cold)

-

Shaking water bath (37°C)

Procedure:

-

Prepare incubation mixtures containing 100 µM clofazimine and 1 mg/mL HLM protein in 0.1 M potassium phosphate buffer.

-

Pre-incubate the mixtures for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH-generating system to a final volume of 100 µL.

-

Incubate the reaction mixtures for 60 minutes at 37°C in a shaking water bath.

-

Terminate the reaction by adding 100 µL of ice-cold acetonitrile.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant for metabolites using LC-MS/MS.

LC-MS/MS Quantification of Clofazimine in Human Dried Blood Spots Using this compound

This protocol is based on a validated method for the bioanalysis of clofazimine in human dried blood spots (DBS).

Materials:

-

Human dried blood spot samples

-

This compound (Internal Standard)

-

Methanol (50%)

-

96-well assay plate

-

DBS puncher

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Punch a 3 mm disk from the DBS sample into a well of a 96-well plate.

-

To each well (except blanks), add 200 µL of a working solution containing this compound in 50% methanol.

-

To the blank wells, add 200 µL of 50% methanol.

-

Seal the plate and vortex for approximately 30 minutes.

-

Centrifuge the plate.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant onto the LC-MS/MS system.

-

Liquid Chromatography: A C8 or similar reversed-phase column is typically used. The mobile phase often consists of a gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for clofazimine and this compound should be optimized for the instrument used.

-

Quantitative Data

The following tables summarize key quantitative data from in vitro metabolism studies of clofazimine.

Table 1: Kinetic Parameters for the Formation of Clofazimine Metabolites in Human Liver Microsomes [2]

| Metabolite | Enzyme(s) | Km (µM) | Vmax (fmol/min/mg protein) | CLint (µL/min/mg protein) |

| Hydrolytic-dehalogenated Clofazimine | CYP1A2 | 13.0 | 31.2 | 2.3 |

| Hydrolytic-deaminated Clofazimine | CYP3A4/5 | 207.9 | 601.6 | 2.8 |

| Hydroxylated Clofazimine Glucuronide | UGT1A1, UGT1A3, UGT1A9 | 40.67 | 9.23 | 0.23 |

| Hydrated Clofazimine Glucuronide | UGT1A1, UGT1A3, UGT1A9 | 29.09 | 6.16 | 0.21 |

| Hydrolytic-deaminated Clofazimine Glucuronide | UGT1A4, UGT1A9, UGT1A3, UGT2B4 | 17.50 | 5.32 | 0.30 |

Note: Vmax and CLint values for glucuronide metabolites are expressed per mg of microsomal protein.

Table 2: Kinetic Parameters for Clofazimine Metabolite Formation by Recombinant Human CYP Enzymes [2]

| Metabolite | Recombinant CYP | Km (µM) | Vmax (fmol/min/pmol P450) | CLint (µL/min/pmol P450) |

| Hydrolytic-dehalogenated Clofazimine | CYP1A2 | 7.55 | 13.4 | 1.7 |

| Hydrolytic-deaminated Clofazimine | CYP3A4 | 158.4 | 18.42 | 0.12 |

| Hydrolytic-deaminated Clofazimine | CYP3A5 | 171.6 | 17.25 | 0.10 |

Conclusion

The metabolic fate of clofazimine is a multifaceted process involving several key drug-metabolizing enzymes. A thorough understanding of these pathways is essential for predicting potential drug interactions and for the safe and effective use of this important therapeutic agent. The use of deuterated internal standards, such as this compound, is indispensable for the accurate quantification of clofazimine in biological matrices, providing reliable data for pharmacokinetic and clinical studies. This technical guide provides a foundational resource for researchers and professionals working to further elucidate the pharmacology of clofazimine.

References

- 1. Simultaneous determination of the potent anti-tuberculosis regimen—Pyrazinamide, ethambutol, protionamide, clofazimine in beagle dog plasma using LC–MS/MS method coupled with 96-well format plate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of clofazimine in leprosy patients by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clofazimine pharmacokinetics in patients with TB: dosing implications - PMC [pmc.ncbi.nlm.nih.gov]

Foundational research on the anti-inflammatory properties of Clofazimine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofazimine, a lipophilic riminophenazine dye, has long been a cornerstone in the treatment of leprosy, primarily due to its antimycobacterial properties. However, a growing body of evidence has illuminated its potent anti-inflammatory and immunomodulatory effects, suggesting its therapeutic potential extends to a range of inflammatory and autoimmune conditions. This technical guide provides an in-depth exploration of the foundational research on the anti-inflammatory mechanisms of clofazimine. It details the key signaling pathways modulated by the drug, presents quantitative data from seminal studies in a clear, tabular format, and provides comprehensive experimental protocols for the key assays used to elucidate these effects. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic applications of clofazimine and related compounds.

Mechanisms of Anti-Inflammatory Action

Clofazimine exerts its anti-inflammatory effects through a multifaceted approach, targeting several key cellular and molecular pathways involved in the inflammatory cascade. The primary mechanisms identified to date include the modulation of immune cell function, interference with pro-inflammatory signaling pathways, and the regulation of cytokine production.

Inhibition of T-Lymphocyte Activation and Proliferation

One of the key anti-inflammatory actions of clofazimine is its ability to suppress T-lymphocyte activation and proliferation.[1] This is a critical mechanism as T-cells are central players in orchestrating the adaptive immune response, and their dysregulation is a hallmark of many chronic inflammatory and autoimmune diseases. Studies have shown that clofazimine, at micromolar concentrations, can inhibit the proliferative responses of human mononuclear leukocytes to both mitogens and alloantigens in a dose-dependent manner.[1] A proposed molecular target for this effect is the Kv1.3 potassium channel, which is expressed in T-cells and plays a crucial role in regulating their activation.

Modulation of Macrophage Function and Cytokine Production

Macrophages are key innate immune cells that contribute to inflammation through phagocytosis and the secretion of a wide array of cytokines. Clofazimine has been shown to significantly modulate macrophage activity. A notable effect is the inhibition of pro-inflammatory cytokine production. For instance, clofazimine significantly decreases the expression of IL-6, TNF-α, and IL-1β in macrophages stimulated with lipopolysaccharide (LPS) or infected with clofazimine-resistant Mycobacterium tuberculosis.[2]

Conversely, long-term administration of clofazimine leads to its bioaccumulation in macrophages, forming intracellular crystal-like drug inclusions (CLDIs). This accumulation triggers a unique anti-inflammatory phenotype characterized by the upregulation and secretion of Interleukin-1 Receptor Antagonist (IL-1RA), a potent anti-inflammatory cytokine that competitively inhibits the pro-inflammatory actions of IL-1β.[3]

Interference with Pro-Inflammatory Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Clofazimine has been demonstrated to be a potent inhibitor of this pathway.[2] It has been shown to inhibit the activation of NF-κB, JNK, and ERK signaling pathways.[2] Mechanistically, clofazimine can inhibit the phosphorylation of the p65 subunit of NF-κB, a critical step in its activation and subsequent translocation to the nucleus.[4]

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating inflammation and metabolism. Recent studies have identified clofazimine as a PPARγ agonist.[5][6][7][8] By binding to and activating PPARγ, clofazimine can induce the expression of anti-inflammatory genes and suppress the expression of pro-inflammatory mediators.[5][6][7][8] This activation of PPARγ has also been linked to the induction of p65 NF-κB proteasomal degradation, further contributing to the suppression of NF-κB-mediated inflammation.[5][6][8]

Scavenging of Myeloperoxidase-Generated Oxidants

Myeloperoxidase (MPO) is an enzyme released by neutrophils at sites of inflammation that produces hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent that contributes to tissue damage. Clofazimine has been shown to be a potent scavenger of these MPO-generated chlorinating oxidants.[9] By neutralizing these reactive species, clofazimine can mitigate the damaging effects of neutrophil-mediated inflammation.[9]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from key studies investigating the anti-inflammatory effects of clofazimine.

Table 1: Inhibition of Cytokine Production by Clofazimine

| Cell Type | Stimulus | Cytokine | Clofazimine Concentration | % Inhibition / Fold Change | Reference |

| J774A.1 Macrophages | LPS | IL-6 | 1 µg/mL | Significant decrease (p < 0.01) | [2] |

| J774A.1 Macrophages | LPS | TNF-α | 1 µg/mL | Significant decrease (p < 0.01) | [2] |

| J774A.1 Macrophages | LPS | IL-1β | 1 µg/mL | Significant decrease (p < 0.01) | [2] |

| THP-1 Macrophages | LPS | IL-6 | 1 µg/mL | Significant decrease (p < 0.01) | [2] |

| THP-1 Macrophages | LPS | TNF-α | 1 µg/mL | Significant decrease (p < 0.01) | [2] |

| THP-1 Macrophages | LPS | IL-1β | 1 µg/mL | Significant decrease (p < 0.01) | [2] |

| J774A.1 Macrophages | CFZr-Mtb (MOI 1) | IL-6 | 1 µg/mL | Significant decrease (p < 0.01) | [2] |

| J774A.1 Macrophages | CFZr-Mtb (MOI 1) | TNF-α | 1 µg/mL | Significant decrease (p < 0.01) | [2] |

| J774A.1 Macrophages | CFZr-Mtb (MOI 1) | IL-1β | 1 µg/mL | Significant decrease (p < 0.01) | [2] |

Table 2: IC50 Values of Clofazimine in Anti-Inflammatory Assays

| Assay | Cell Line | IC50 Value | Reference |

| Wnt Signaling Inhibition | HEK293T | ~5 µM | [10] |

| Cytotoxicity | VERO cells | > 20 µM | [11] |

| P-gp Efflux Inhibition (Verapamil) | --- | 1.8 µM | [12] |

| Inhibition of S. epidermidis | --- | < 100 nM | [11][13] |

Table 3: In Vivo Effects of Clofazimine on Inflammatory Markers

| Animal Model | Inflammatory Challenge | Parameter Measured | Clofazimine Treatment | Outcome | Reference |

| Mice | Carrageenan-induced paw edema | Paw volume | 8 weeks oral administration | 57% reduction in swelling at 4h | [3] |

| Mice | Carrageenan-induced paw edema | IL-1β levels in paw | 8 weeks oral administration | Dramatic reduction | [3] |

| Mice | Carrageenan-induced paw edema | TNF-α levels in paw | 8 weeks oral administration | Dramatic reduction | [3] |

| Mice | --- | Serum IL-1RA levels | 8 weeks oral administration | 21-fold increase | [3] |

| Mice | --- | Hepatic IL-1RA expression | 8 weeks oral administration | 3-fold increase | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory properties of clofazimine.

T-Lymphocyte Proliferation Assay

This protocol describes a method to assess the effect of clofazimine on the proliferation of T-lymphocytes stimulated with a mitogen, such as Phytohemagglutinin (PHA).

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Phytohemagglutinin (PHA)

-

Clofazimine

-

[³H]-Thymidine or BrdU Cell Proliferation Assay Kit

-

96-well flat-bottom cell culture plates

-

Cell harvester and liquid scintillation counter (for [³H]-Thymidine) or microplate reader (for BrdU)

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium.

-

Adjust the cell density to 1 x 10⁶ cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of clofazimine in complete RPMI-1640 medium. Add 50 µL of the clofazimine solutions to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Add 50 µL of PHA solution (final concentration, e.g., 5 µg/mL) to stimulate the cells. For unstimulated controls, add 50 µL of medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

-

For the final 18 hours of incubation, add 1 µCi of [³H]-Thymidine to each well or follow the manufacturer's protocol for BrdU labeling.

-

Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter. For the BrdU assay, follow the manufacturer's instructions for cell fixation, antibody incubation, and signal detection.

-

Calculate the percentage of inhibition of proliferation for each clofazimine concentration relative to the stimulated control.

Myeloperoxidase (MPO) Activity Assay

This protocol outlines a colorimetric assay to measure the inhibitory effect of clofazimine on MPO activity.

Materials:

-

Human Myeloperoxidase (MPO)

-

Clofazimine

-

Hydrogen peroxide (H₂O₂)

-

O-dianisidine dihydrochloride

-

Phosphate buffer (pH 6.0)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of MPO in phosphate buffer.

-

Prepare serial dilutions of clofazimine in phosphate buffer. Include a vehicle control.

-

In a 96-well plate, add 50 µL of the clofazimine dilutions or vehicle control to each well.

-

Add 50 µL of the MPO solution to each well and incubate for 10 minutes at room temperature.

-

Prepare the substrate solution by dissolving O-dianisidine dihydrochloride and H₂O₂ in phosphate buffer.

-

Initiate the reaction by adding 100 µL of the substrate solution to each well.

-

Immediately measure the change in absorbance at 460 nm over time using a spectrophotometer in kinetic mode.

-

Calculate the rate of reaction for each concentration of clofazimine.

-

Determine the IC50 value of clofazimine for MPO inhibition.

NF-κB Reporter Assay

This protocol describes a luciferase-based reporter assay to quantify the inhibitory effect of clofazimine on NF-κB activation.[14]

Materials:

-

HEK293T cells

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Lipofectamine 2000 or other transfection reagent

-

DMEM supplemented with 10% FBS

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Clofazimine

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Seed HEK293T cells in a 24-well plate and grow to 70-80% confluency.

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using Lipofectamine 2000 according to the manufacturer's protocol.

-

After 24 hours, replace the medium with fresh DMEM containing serial dilutions of clofazimine or a vehicle control.

-

Incubate for 1 hour, then stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to activate the NF-κB pathway.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase Reporter Assay System and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Calculate the percentage of inhibition of NF-κB activation for each clofazimine concentration relative to the TNF-α-stimulated control.

Cytokine Quantification by ELISA

This protocol details the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the effect of clofazimine on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by macrophages.

Materials:

-

RAW 264.7 or THP-1 macrophages

-

DMEM or RPMI-1640 medium with 10% FBS

-

Lipopolysaccharide (LPS)

-

Clofazimine

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed macrophages in a 24-well plate and allow them to adhere overnight. For THP-1 cells, differentiate them into macrophages using PMA for 48 hours prior to the experiment.

-

Replace the medium with fresh medium containing serial dilutions of clofazimine or a vehicle control.

-

Incubate for 1 hour, then stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

-

Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Perform the ELISA for each cytokine according to the manufacturer's instructions.[15][16][17][18] This typically involves:

-

Adding the supernatants and standards to the antibody-coated plate.

-

Incubating with a detection antibody.

-

Adding a substrate to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Generate a standard curve for each cytokine and determine the concentration in the samples.

-

Calculate the percentage of inhibition of cytokine production for each clofazimine concentration.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways affected by clofazimine and a typical experimental workflow for its characterization.

Caption: Clofazimine inhibits the canonical NF-κB signaling pathway.

Caption: Bioaccumulation of clofazimine in macrophages upregulates IL-1RA.

Caption: Clofazimine acts as a PPARγ agonist to promote anti-inflammatory effects.

Caption: A generalized workflow for in vitro evaluation of clofazimine.

Conclusion

The foundational research on clofazimine has unveiled a complex and multifaceted anti-inflammatory profile. Its ability to modulate key immune cells, inhibit critical pro-inflammatory signaling pathways such as NF-κB, and activate protective pathways like PPARγ, underscores its potential for therapeutic applications beyond its traditional use in leprosy. The unique mechanism of IL-1RA upregulation following macrophage bioaccumulation presents a novel paradigm for long-acting anti-inflammatory therapy. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation into the clinical utility of clofazimine and the development of new anti-inflammatory agents that target these pathways. As our understanding of the intricate interplay between these mechanisms deepens, so too will the opportunities to harness the full therapeutic potential of this remarkable compound.

References

- 1. Clofazimine and B669 inhibit the proliferative responses and Na+, K(+)-adenosine triphosphatase activity of human lymphocytes by a lysophospholipid-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clofazimine inhibits innate immunity against Mycobacterium tuberculosis by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clofazimine Biocrystal Accumulation in Macrophages Upregulates Interleukin 1 Receptor Antagonist Production To Induce a Systemic Anti-Inflammatory State - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clofazimine inhibits innate immunity against Mycobacterium tuberculosis by NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leprosy drug clofazimine activates peroxisome proliferator-activated receptor-γ and synergizes with imatinib to inhibit chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leprosy drug clofazimine activates peroxisome proliferator-activated receptor-γ and synergizes with imatinib to inhibit chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms by which clofazimine and dapsone inhibit the myeloperoxidase system. A possible correlation with their anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-leprosy drug clofazimine inhibits growth of triple-negative breast cancer cells via inhibition of canonical Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Widening the Therapeutic Perspectives of Clofazimine by Its Loading in Sulfobutylether β-Cyclodextrin Nanocarriers: Nanomolar IC50 Values against MDR S. epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of Clofazimine as a Potential Substrate of Drug Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biosensis.com [biosensis.com]

- 16. Human IL1RA ELISA Kit (KAC1181) - Invitrogen [thermofisher.com]

- 17. elkbiotech.com [elkbiotech.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

Investigating the Antimycobacterial Activity of Clofazimine and Its Analogs: A Technical Guide

Introduction

Clofazimine (CFZ), a riminophenazine dye, has a long history in the treatment of leprosy.[1][2] More recently, it has been repurposed and is recommended by the World Health Organization (WHO) as a core second-line drug for treating multidrug-resistant tuberculosis (MDR-TB).[3][4] Its unique mechanism of action, efficacy against resistant strains, and anti-inflammatory properties make it a crucial component of modern anti-TB regimens.[1][5] This guide provides an in-depth technical overview of the antimycobacterial activity of clofazimine and its analogs, focusing on its mechanism of action, resistance pathways, quantitative activity data, and the experimental protocols used for its evaluation.

Mechanism of Action of Clofazimine

The precise mechanism of action of clofazimine against Mycobacterium tuberculosis is not fully elucidated but is understood to be multifactorial.[3][4][5][6] The primary targets appear to be the mycobacterial cell membrane and respiratory chain.[3][6][7]

1.1. Redox Cycling and Reactive Oxygen Species (ROS) Production

A principal hypothesis is that clofazimine acts as a prodrug.[8] It is enzymatically reduced by the mycobacterial type 2 NADH:quinone oxidoreductase (NDH-2).[8][9] The reduced form of clofazimine is then non-enzymatically reoxidized by molecular oxygen (O₂), creating a futile redox cycle that generates significant amounts of reactive oxygen species (ROS), such as superoxide radicals.[3][8][9] This surge in ROS leads to oxidative stress, damaging cellular components and ultimately causing bacterial cell death.[9] Interestingly, while initially thought to be NDH-2 dependent, some studies suggest the bactericidal activity of clofazimine in M. tuberculosis may not strictly require NDH-2.[4][6]

1.2. Interference with Membrane Function

Clofazimine is highly lipophilic, allowing it to accumulate in the mycobacterial cell membrane and within macrophages where the bacilli often reside.[2][5] Its presence is thought to interfere with membrane-associated physiological processes, including cellular respiration and ion transport.[4][6] Some evidence suggests that clofazimine stimulates phospholipase A₂ activity, leading to the production of toxic lysophospholipids that disrupt the transmembrane transport of potassium ions.[4][6][10]

1.3. Immunomodulatory Effects

Beyond its direct antimycobacterial effects, clofazimine possesses anti-inflammatory and immunosuppressive properties.[5][11] Recent studies have shown that clofazimine can significantly inhibit the activation of innate immune signaling pathways, particularly the nuclear factor kappa B (NF-κB) pathway.[11][12] This inhibition leads to a decrease in the expression of cytokines and type I interferons.[12] While this may contribute to its efficacy in treating inflammatory conditions associated with mycobacterial diseases, it is a factor to be considered in the development of treatment regimens.[11][12]

Antimycobacterial Activity: Quantitative Data

Clofazimine demonstrates potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.[13][14] Its efficacy extends to intracellular bacteria residing within macrophages and has been confirmed in various animal models.[6][13][14]

Table 1: In Vitro Activity of Clofazimine and Analogs against M. tuberculosis

| Compound | Strain | Resistance Profile | MIC (µg/mL) | Reference |

| Clofazimine (CFM) | H37Rv | Drug-Susceptible | 0.12 | [15] |

| Clinical Isolates (10) | Drug-Susceptible | 0.06 - 0.25 | [15] | |

| Clinical Isolates (9) | Single/Multi-Drug Resistant | 0.125 - 0.5 | [13][14] | |

| Analog B746 | H37Rv | Drug-Susceptible | <0.125 | [13][14] |

| Clinical Isolates (9) | Single/Multi-Drug Resistant | <0.125 - 0.25 | [13][14] | |

| Analog B4101 | H37Rv | Drug-Susceptible | <0.125 | [13][14] |

| Clinical Isolates (9) | Single/Multi-Drug Resistant | <0.125 - 0.5 | [13][14] | |

| New Analogs (12) | H37Rv | Drug-Susceptible | 0.011 - 0.038 | [15] |

Table 2: Intracellular and In Vivo Activity of Clofazimine and Analogs

| Compound | Model | Activity Metric | Result | Reference |

| Clofazimine (CFM) | J774A.1 Macrophages | Intracellular killing | Effective against intracellular M.tb | [13][14] |

| Murine Model (C57BL/6) | Reduction in lung CFU | Dose-dependent bactericidal activity | [13] | |

| Murine Model (chronic) | Eradication of persisters | Eradication at 20 mg/kg after 90 days | [16] | |

| Analog B746 | J774A.1 Macrophages | Intracellular killing | Slightly better activity than CFM | [13][14] |

| Murine Model (C57BL/6) | Reduction in lung CFU | Comparable to CFM, less pigmentation | [13][14][17] | |

| New Analogs (9) | Murine Model (acute) | Reduction in lung CFU | Superior activity to equivalent dose of CFM | [15][18] |

Development of Clofazimine Analogs

While effective, clofazimine's utility is hampered by its physicochemical properties, particularly its extremely long half-life and propensity to accumulate in tissues, leading to a characteristic red-to-brownish skin discoloration.[15][18] This has driven the development of new riminophenazine analogs with three primary goals:

-

Enhanced Potency: To achieve greater antimycobacterial activity at lower concentrations.

-

Improved Pharmacokinetics: To develop more water-soluble compounds with shorter half-lives to reduce tissue accumulation and skin pigmentation.[15][18]

-

Activity Against Resistant Strains: To overcome existing resistance mechanisms.

Systematic structure-activity relationship (SAR) studies have led to the synthesis of hundreds of analogs.[15][18] Several prioritized compounds have demonstrated enhanced in vitro activity against both replicating and non-replicating M. tuberculosis, including drug-resistant clinical isolates.[15] Most importantly, many of these new analogs showed superior efficacy compared to clofazimine in murine models of TB while possessing shorter half-lives, suggesting a reduced potential for accumulation and side effects.[15][18]

Mechanisms of Resistance

The emergence of clofazimine resistance, though still relatively uncommon, threatens its efficacy. Resistance is primarily associated with mutations in the Rv0678 gene, which encodes a transcriptional repressor for the MmpS5/MmpL5 efflux pump.[3][7]

-

Rv0678 Mutations: Mutations in this gene lead to the derepression (overexpression) of the MmpS5/MmpL5 efflux pump. This pump actively transports clofazimine out of the bacterial cell, reducing its intracellular concentration and thus its efficacy. This is the most prominent mechanism of clofazimine resistance.[7]

-

Other Gene Mutations: Mutations in other genes such as pepQ and Rv1979c have also been associated with resistance, although their exact roles are less understood.[3][19][20]

-

Cross-Resistance: Importantly, mutations in Rv0678 can confer cross-resistance between clofazimine and bedaquiline (BDQ), another critical drug for MDR-TB treatment.[3][19] This can significantly limit treatment options for patients with strains harboring these mutations.

Experimental Protocols

Standardized methodologies are essential for the evaluation of antimycobacterial agents. Below are summaries of key protocols.

5.1. Minimum Inhibitory Concentration (MIC) Determination: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay for determining the MIC of compounds against M. tuberculosis.[21]

-

Preparation: A 96-well microtiter plate is prepared with serial twofold dilutions of the test compounds (e.g., clofazimine) in Middlebrook 7H9 or 7H12 broth.

-

Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis (e.g., H37Rv strain). Control wells (drug-free and bacteria-free) are included.

-

Incubation: The plate is sealed and incubated at 37°C for 5-7 days.

-

Assay Development: A freshly prepared mixture of Alamar Blue reagent and Tween 80 is added to each well. The plate is re-incubated for 16-24 hours.

-

Reading: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., remains blue).

5.2. Intracellular Activity Assay (Macrophage Model)

This assay assesses a compound's ability to kill mycobacteria residing within host cells.

-

Cell Seeding: Murine macrophage cell lines (e.g., J774A.1 or RAW 264.7) are seeded in 24- or 48-well plates and incubated to allow adherence.[22]

-

Infection: The macrophage monolayer is infected with a single-cell suspension of M. tuberculosis at a specific multiplicity of infection (MOI) and incubated to allow phagocytosis.

-

Drug Treatment: Extracellular bacteria are removed by washing. The infected cells are then treated with various concentrations of the test compounds and incubated for several days (e.g., 3-5 days).

-

Lysis and Plating: At the end of the treatment period, the macrophages are lysed with a detergent (e.g., SDS) to release the intracellular bacteria.

-

Enumeration: The cell lysates are serially diluted and plated on Middlebrook 7H11 agar. The plates are incubated for 3-4 weeks, after which colony-forming units (CFU) are counted to determine the reduction in bacterial viability.

5.3. In Vivo Efficacy (Murine Model of Chronic TB)

Animal models are critical for evaluating the therapeutic potential of new drug candidates.[10]

-

Infection: Mice (e.g., BALB/c or C57BL/6) are infected via a low-dose aerosol route with M. tuberculosis to establish a lung infection.

-

Treatment Initiation: Treatment is typically initiated several weeks post-infection to allow a chronic infection to establish.

-

Drug Administration: The test compounds (e.g., clofazimine) are administered orally (gavage) or via other routes, daily for a specified duration (e.g., 30, 60, or 90 days).[16]

-

Efficacy Assessment: At various time points, cohorts of mice are euthanized. The lungs and spleens are harvested, homogenized, and plated on selective agar to determine the bacterial load (CFU).

-

Outcome: The efficacy of the treatment is measured by the reduction in CFU in the organs compared to untreated control groups.

Conclusion

Clofazimine remains a cornerstone of MDR-TB therapy, primarily due to its unique mechanism of action that involves inducing oxidative stress and disrupting membrane functions in M. tuberculosis. While resistance can emerge through efflux pump overexpression, the drug's efficacy, especially in combination regimens, is well-established. The development of novel clofazimine analogs with enhanced potency and improved safety profiles represents a promising strategy to further strengthen the arsenal against drug-resistant mycobacterial infections. Continued research into the nuanced mechanisms of action and resistance will be crucial for optimizing its use and designing the next generation of riminophenazine therapeutics.

References

- 1. Antimycobacterial activities of riminophenazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. stoptb.it [stoptb.it]

- 3. Frontiers | Molecular mechanisms of resistance and treatment efficacy of clofazimine and bedaquiline against Mycobacterium tuberculosis [frontiersin.org]

- 4. Frontiers | Clofazimine for the treatment of tuberculosis [frontiersin.org]

- 5. droracle.ai [droracle.ai]

- 6. Clofazimine for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academicjournals.org [academicjournals.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Reduction of clofazimine by mycobacterial type 2 NADH:quinone oxidoreductase: a pathway for the generation of bactericidal levels of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Clofazimine inhibits innate immunity against Mycobacterium tuberculosis by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clofazimine inhibits innate immunity against Mycobacterium tuberculosis by NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chemotherapeutic activity of clofazimine and its analogues against Mycobacterium tuberculosis. In vitro, intracellular, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. atsjournals.org [atsjournals.org]

- 15. journals.asm.org [journals.asm.org]

- 16. In vitro and in vivo activity of clofazimine against Mycobacterium tuberculosis persisters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. atsjournals.org [atsjournals.org]

- 18. Clofazimine analogs with efficacy against experimental tuberculosis and reduced potential for accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Molecular mechanisms of resistance and treatment efficacy of clofazimine and bedaquiline against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. 404 Page Not Found [shsu.edu]

- 22. Antimycobacterial susceptibility testing methods for natural products research - PMC [pmc.ncbi.nlm.nih.gov]

Clofazimine's Mechanism of Action Against Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofazimine (CFZ), a riminophenazine dye initially developed for leprosy, has been repurposed as a cornerstone drug in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] Its efficacy stems from a multifaceted mechanism of action that is not yet fully elucidated but is understood to involve a combination of redox cycling, membrane destabilization, and disruption of ion homeostasis. This guide provides an in-depth technical overview of the core mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a comprehensive understanding for researchers in the field.

Core Mechanisms of Action

The antimicrobial activity of clofazimine against Mycobacterium tuberculosis is not attributed to a single target but rather to a combination of disruptive processes. The primary proposed mechanisms are detailed below.

Redox Cycling and Generation of Reactive Oxygen Species (ROS)

A principal mechanism is the induction of oxidative stress through redox cycling.[2][3] Clofazimine acts as a prodrug, accepting electrons from the mycobacterial respiratory chain and subsequently transferring them to molecular oxygen, creating a futile cycle that generates bactericidal reactive oxygen species (ROS).

-

Reduction by Type II NADH Dehydrogenase (NDH-2): Clofazimine is reduced by the mycobacterial Type II NADH:quinone oxidoreductase (NDH-2).[2][3][4] In this process, it is proposed to compete with the natural electron acceptor, menaquinone (MK-4), a key cofactor in the electron transport chain.[2][3]

-

Reoxidation and ROS Production: The reduced clofazimine is unstable and spontaneously reoxidizes in the presence of oxygen. This reoxidation generates superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), which are highly toxic to the bacterium, causing damage to DNA, proteins, and lipids.[4][5][6] This continuous cycle of reduction and oxidation leads to a high rate of ROS production inside the mycobacterial cell.[7] While NDH-2 was initially thought to be essential for this process, more recent evidence suggests that clofazimine's bactericidal activity in M. tuberculosis does not strictly require NDH-2, indicating other reductases may be involved.[5][8]

Membrane Destabilization and Disruption of Ion Homeostasis

Another compelling theory suggests clofazimine's primary target is the bacterial cell membrane.[9][10] Its highly lipophilic nature allows it to accumulate within the lipid bilayer, leading to membrane dysfunction through several proposed mechanisms.[9][10]

-

Generation of Lysophospholipids: Clofazimine has been shown to stimulate bacterial phospholipase A2 activity, leading to the accumulation of toxic lysophospholipids.[8][11] Both clofazimine and the resulting lysophospholipids act as detergents, disrupting membrane integrity.[9]

-

Interference with Ion Transport: The destabilization of the membrane and its potential directly interfere with the function of ion transporters.[10][12] This disruption leads to an almost complete inhibition of potassium (K⁺) uptake, which is critical for maintaining the membrane potential required for ATP synthesis.[13] The ultimate consequence is a reduction in cellular ATP levels, leading to bacterial death.[10][12]

Interaction with Iron Homeostasis

Recent studies have revealed a link between clofazimine activity and mycobacterial iron metabolism.[14][15]

-

Induction of Low-Iron Response: Exposure of M. tuberculosis to clofazimine induces a gene expression pattern similar to that seen under low-iron conditions. This includes the strong induction of genes responsible for the synthesis and transport of mycobactin (MBT), the primary siderophore of M. tuberculosis.[14][15]

-

Mycobactin and Reduced Efficacy: The presence of mycobactin is correlated with decreased bactericidal activity of clofazimine. Conversely, inhibiting MBT synthesis or creating high-iron conditions that repress the MBT system leads to increased killing by clofazimine.[14][15] The exact mechanism by which MBT inhibits clofazimine's lethality is still under investigation but may involve the MmpS5/L5 efflux pump or alterations in the drug's subcellular localization.[14]

Quantitative Data Summary

The following tables summarize key quantitative data on the efficacy of clofazimine against M. tuberculosis.

Table 1: In Vitro Efficacy of Clofazimine

| Parameter | Strain | Condition | Value | Reference(s) |

| MIC | M. tuberculosis H37Rv | Replicating | 0.125 - 0.25 µg/mL | [2] |

| MIC | Drug-Resistant Clinical Isolates | Replicating | 0.108 - 0.24 µg/mL | [16] |

| Bactericidal Activity | M. tuberculosis H37Rv | Non-replicating | Significant killing at 0.25 µg/mL | [2] |

Table 2: In Vivo Efficacy of Clofazimine in Murine Models

| Model | Dosing Regimen | Duration | Reduction in Lung CFU (log₁₀) | Reference(s) |

| Chronic TB | 20 mg/kg/day | 28 days | 4.0 ± 0.3 | [2] |

| Chronic TB | 25 mg/kg/day | 2 months | Reduced from 9.74 to 3.61 | [12] |

| Chronic TB | 6.25 - 25 mg/kg/day | > 2 weeks | Potent, dose-independent activity | [17] |

Table 3: Synergistic Interactions with Other Antimycobacterial Agents

| Combination | M. tuberculosis State | Interaction | Reference(s) |

| CFZ + PBTZ169 (Benzothiazinone) | Replicating & Non-replicating | Synergistic | [2][3] |

| CFZ + Bedaquiline (BDQ) | Replicating & Non-replicating | Synergistic | [18] |

| CFZ + Pretomanid (PMD) | Log-phase & Acid-phase | Additive to Synergistic | [18] |

| CFZ + Linezolid (LZD) | Log-phase & Acid-phase | Additive to Synergistic | [18] |

| CFZ + Rifampicin (RMP) | Planktonic & Biofilm | Synergistic | [19] |

| CFZ + Isoniazid (INH) | Planktonic & Biofilm | Synergistic | [19] |

Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate clofazimine's mechanism of action.

Determination of Minimum Inhibitory Concentration (MIC)

The Resazurin Microtiter Assay (REMA) is a common method to determine the MIC of clofazimine.

-

Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase), glycerol, and Tween 80 to mid-log phase.[2]

-

Drug Dilution: Clofazimine is serially diluted in a 96-well microtiter plate using 7H9 broth.

-

Inoculation: The bacterial culture is diluted and added to each well to a final concentration of approximately 1-5 x 10⁵ CFU/mL.[20]

-

Incubation: Plates are incubated at 37°C for 6-7 days.[2][20]

-

Resazurin Addition: A solution of resazurin is added to each well, and plates are incubated for an additional 24-48 hours.

-

Reading: The MIC is defined as the lowest drug concentration that prevents the color change of resazurin from blue (no growth) to pink (growth).[2]

Bactericidal Activity Assessment (CFU Assay)

This assay quantifies the killing effect of clofazimine over time.

-

Exposure: Log-phase or non-replicating cultures of M. tuberculosis are exposed to various concentrations of clofazimine (e.g., at and above the MIC).[2]

-

Sampling: Aliquots are taken from each culture at specified time points (e.g., day 0, day 3, day 7).

-

Serial Dilution: Samples are washed to remove the drug and then serially diluted in phosphate-buffered saline with Tween 80.

-

Plating: Dilutions are plated onto Middlebrook 7H10 agar plates.

-

Incubation & Counting: Plates are incubated at 37°C for 3-4 weeks, after which colonies are counted. The results are expressed as log₁₀ CFU/mL. A reduction in CFU counts compared to the starting inoculum indicates bactericidal activity.[2]

In Vivo Efficacy in a Murine Model of Chronic TB

Animal models are crucial for evaluating the in vivo efficacy of antitubercular agents.

-

Infection: BALB/c mice are infected via low-dose aerosol with M. tuberculosis H37Rv to establish a chronic infection, typically assessed 4-6 weeks post-infection.[2][3]

-

Treatment Initiation (Day 0): A baseline group of mice is sacrificed to determine the pre-treatment bacterial load in the lungs and spleen.

-

Drug Administration: Treatment groups receive clofazimine (e.g., 20 mg/kg) and control groups receive the vehicle (e.g., 0.5% carboxymethyl cellulose) daily or 5-6 days a week via oral gavage.[2][3][16]

-

Treatment Duration: Treatment continues for a defined period, such as 28 days or 2 months.[2]

-

Endpoint Analysis: At the end of the treatment period, mice are sacrificed. Lungs and spleens are aseptically removed, homogenized, and serially diluted.

-

CFU Determination: Dilutions are plated on 7H10 agar to determine the bacterial load. Efficacy is measured by the log₁₀ reduction in CFU counts compared to the Day 0 baseline and the untreated control group.[2][3]

NADH Oxidase Activity Assay

This assay measures the ability of clofazimine to stimulate NADH oxidation by mycobacterial membranes.

-

Membrane Preparation: Inner membrane vesicles are isolated from Mycobacterium smegmatis or M. tuberculosis by cell lysis and ultracentrifugation.[6]

-

Respiratory Inhibition: The baseline respiratory chain activity is inhibited using potassium cyanide (KCN) to block the terminal oxidase.[6]

-

Assay Reaction: In a spectrophotometer cuvette, the KCN-inhibited membranes are mixed with a buffer. The reaction is initiated by adding NADH.

-

Clofazimine Addition: After establishing a baseline rate of NADH oxidation (monitored by the decrease in absorbance at 340 nm), clofazimine is added to the cuvette.

-

Measurement: An increase in the rate of absorbance decrease at 340 nm upon clofazimine addition indicates that clofazimine is being reduced by membrane-bound dehydrogenases (like NDH-2), thereby stimulating the oxidation of NADH.[6]

Conclusion

The mechanism of action of clofazimine against Mycobacterium tuberculosis is complex and robust, involving at least three interconnected pathways: the generation of bactericidal ROS via redox cycling, the disruption of membrane integrity and ion transport, and interference with iron homeostasis. This multifactorial attack likely contributes to its high efficacy against drug-resistant strains and the low frequency of resistance development.[13][21] A thorough understanding of these mechanisms is critical for the rational design of new combination therapies and the development of next-generation riminophenazine analogues with improved therapeutic profiles.[16]

References

- 1. Systematic review of clofazimine for the treatment of drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mode of Action of Clofazimine and Combination Therapy with Benzothiazinones against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Clofazimine for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reduction of Clofazimine by Mycobacterial Type 2 NADH:Quinone Oxidoreductase: A PATHWAY FOR THE GENERATION OF BACTERICIDAL LEVELS OF REACTIVE OXYGEN SPECIES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reduction of Clofazimine by Mycobacterial Type 2 NADH:Quinone Oxidoreductase | Semantic Scholar [semanticscholar.org]

- 8. Frontiers | Clofazimine for the treatment of tuberculosis [frontiersin.org]

- 9. Clofazimine in Nontuberculous Mycobacterial Infections: A Growing Niche - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. journals.asm.org [journals.asm.org]

- 14. Mycobactin and clofazimine activity are negatively correlated in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mycobactin and clofazimine activity are negatively correlated in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Clofazimine Analogs with Efficacy against Experimental Tuberculosis and Reduced Potential for Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. leprosy-information.org [leprosy-information.org]

- 18. Evaluating the effect of clofazimine against Mycobacterium tuberculosis given alone or in combination with pretomanid, bedaquiline or linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Assessment of the efficacy of clofazimine alone and in combination with primary agents against Mycobacterium tuberculosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Studies on clofazimine-resistance in mycobacteria: is the inability to isolate drug-resistance mutants related to its mode of action? - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application